

# FIN56: A Technical Guide to its Discovery and Development as a Ferroptosis Inducer

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## Compound of Interest

Compound Name: FIN56

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## Abstract

**FIN56** is a small molecule that has emerged as a potent and specific inducer of ferroptosis, an iron-dependent form of regulated cell death. Its unique dual mechanism of action, involving both the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), distinguishes it from other ferroptosis-inducing compounds. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **FIN56**, with a focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

## Introduction

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. The discovery of small molecules that can modulate ferroptosis has opened up new avenues for therapeutic intervention. **FIN56** was identified through a high-throughput screening for compounds that induce non-apoptotic cell death and has since been characterized as a specific and potent inducer of ferroptosis[1]. This guide will delve into the technical aspects of **FIN56**, providing a comprehensive resource for researchers in the field.

## Discovery and Development

**FIN56** was discovered as part of a lead optimization effort from an initial hit compound, CIL56, which was identified in a screen for molecules that selectively kill cells with oncogenic RAS mutations[2]. While CIL56 induced multiple forms of cell death, **FIN56** was developed as a more specific ferroptosis inducer[3]. Its development has been driven by its potential as an anti-cancer agent, with studies demonstrating its efficacy in various cancer models, including glioblastoma and bladder cancer[4][5].

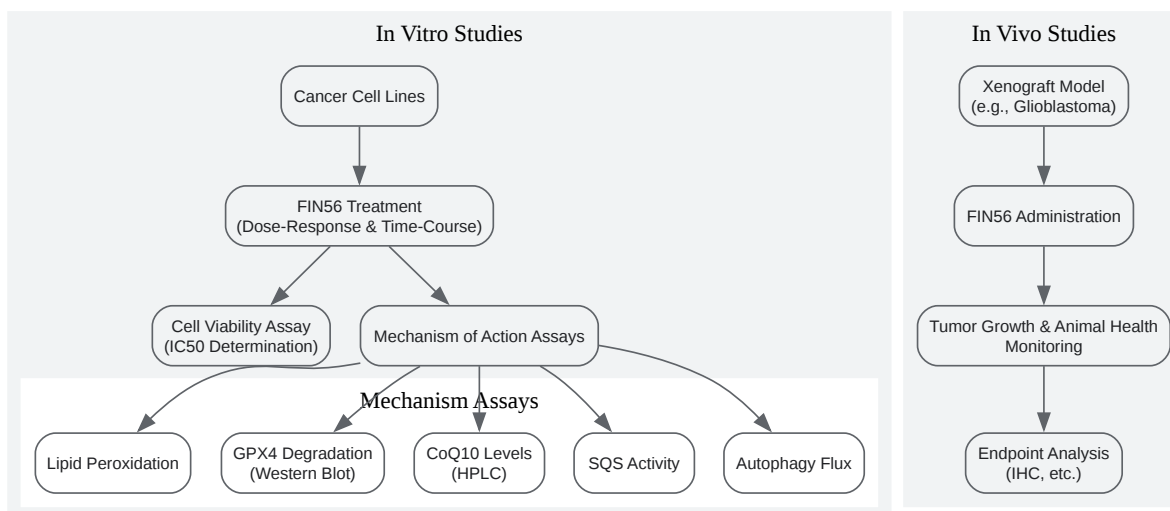
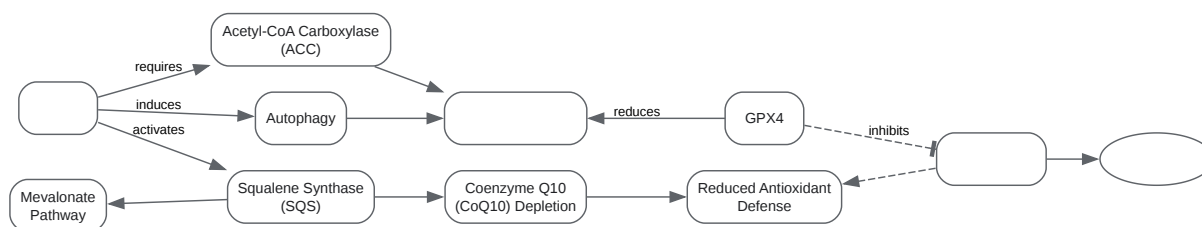
## Mechanism of Action

**FIN56** induces ferroptosis through a unique dual mechanism that targets two key antioxidant pathways within the cell:

- **GPX4 Degradation:** **FIN56** promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC) and has also been linked to the cellular autophagy machinery. The loss of GPX4 activity leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
- **Coenzyme Q10 Depletion:** **FIN56** directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The depletion of CoQ10 further sensitizes the cell to lipid peroxidation and ferroptosis.

This dual mechanism provides a robust method for inducing ferroptosis and may offer advantages in overcoming resistance mechanisms that can arise with compounds targeting a single pathway.

## Signaling Pathway Diagram



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